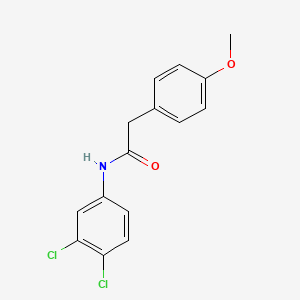
N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide and related compounds typically involves multiple steps, including acetylation, esterification, and various catalytic processes. For example, a related compound, N-(3-amino-4-methoxyphenyl)acetamide, was produced through the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a Pd/C catalyst, achieving high selectivity and stability (Zhang, 2008). Another example is the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide via acetylation of N-methylaniline, showcasing a stepwise approach involving chloracetyl chloride and various catalysts (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide and similar compounds is often elucidated using spectroscopic methods and crystallography. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by NMR, IR, and X-ray diffraction analysis, providing detailed insights into its geometric parameters (Z. Ping, 2007).
Chemical Reactions and Properties
Chemical reactions involving N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide are characterized by its reactivity towards various reagents and conditions. The compound and its analogs participate in hydrogenation, silylation, and other reactions that modify their functional groups and overall structure, leading to different chemical properties and potential applications. For example, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, showcasing the versatility of such acetamides in chemical synthesis (Lazareva et al., 2017).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIQFRMYLRBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B5674573.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5674579.png)

![1-(cyclopentylcarbonyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5674593.png)

![5-methyl-N-({1-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5674600.png)


![N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5674626.png)
![2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5674630.png)

![1-(2-phenoxyethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5674666.png)